2-bromo-N-ethyl-6-fluorobenzamide
Description
2-Bromo-N-ethyl-6-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine at position 2, fluorine at position 6, and an ethyl group attached to the nitrogen atom. Its molecular formula is C₉H₈BrFNO, with a molecular weight of 260.07 g/mol. Safety guidelines emphasize precautions such as avoiding heat sources and ensuring proper handling to prevent exposure .
Properties
IUPAC Name |
2-bromo-N-ethyl-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDZYMSYUXHPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-6-fluorobenzamide typically involves the following steps:
Bromination: The starting material, 6-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Ethylation: The brominated intermediate is then subjected to ethylation using ethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of water or enzymes, leading to the formation of benzoic acid and ethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or primary amines in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products may include 2-hydroxy-N-ethyl-6-fluorobenzamide, 2-amino-N-ethyl-6-fluorobenzamide, etc.
Hydrolysis Products: Benzoic acid and ethylamine.
Scientific Research Applications
2-Bromo-N-ethyl-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action of 2-Bromo-N-ethyl-6-fluorobenzamide is not well-documented. its structure suggests it may interact with biological targets through:
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes.
Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Biological Activity
2-Bromo-N-ethyl-6-fluorobenzamide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom positioned on a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Bromine atom at the 2nd position of the benzene ring.
- Fluorine atom at the 6th position.
- An ethylamide group attached to the nitrogen.
These substituents influence its reactivity and interactions with biological targets.
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- Electrophilic Substitution : The bromine and fluorine atoms may engage in electrophilic interactions with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Properties : Some benzamide derivatives have shown efficacy against viruses like Hepatitis B by interacting with viral proteins and inhibiting nucleocapsid assembly .
- Anticancer Effects : Studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer models, suggesting potential therapeutic applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HBV nucleocapsid assembly | |
| Anticancer | Inhibits cell proliferation in various cancer models | |
| Enzyme Inhibition | Potential modulation of enzyme activity |
Case Studies
- Antiviral Activity Against HBV : A study focused on benzamide derivatives found that specific compounds reduced cytoplasmic HBV DNA levels significantly. The mechanism involved binding to the core protein, promoting the formation of empty capsids, thereby preventing viral replication .
- Cancer Cell Proliferation Inhibition : Research on benzamide derivatives indicated that certain compounds inhibited growth in human cancer cell lines. For example, compounds structurally related to this compound demonstrated moderate to high potency against various cancer types, including breast and head and neck cancers .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated benzamides. Variations in the position of halogen substituents (e.g., 5-fluoro or 4-fluoro) can lead to differences in their reactivity and biological effects.
Table 2: Comparison of Biological Activities
| Compound | Position of Halogen | Biological Activity |
|---|---|---|
| This compound | 2nd (Br), 6th (F) | Moderate antiviral effects |
| 2-Bromo-N-ethyl-5-fluorobenzamide | 2nd (Br), 5th (F) | Higher anticancer activity |
| 2-Bromo-N-ethyl-4-fluorobenzamide | 2nd (Br), 4th (F) | Lower enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
